

5-Iodo-1-methylpyridin-2(1H)-one molecular structure and IUPAC name

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Compound of Interest

Compound Name: **5-Iodo-1-methylpyridin-2(1H)-one**

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An In-Depth Technical Guide to **5-Iodo-1-methylpyridin-2(1H)-one**: Structure, Properties, and Significance in Medicinal Chemistry

Abstract

5-Iodo-1-methylpyridin-2(1H)-one is a halogenated heterocyclic compound belonging to the pyridinone class of molecules. Pyridinones are recognized as "privileged scaffolds" in medicinal chemistry, valued for their versatile physicochemical properties and their presence in a wide array of biologically active compounds. This technical guide provides a comprehensive analysis of **5-Iodo-1-methylpyridin-2(1H)-one**, detailing its molecular structure, physicochemical properties, and strategic importance as a chemical intermediate. We will explore its nomenclature, structural features, and the critical role of the iodine substituent in enabling further molecular diversification for drug discovery applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in the synthesis of novel therapeutic agents.

Introduction: The Strategic Value of the Pyridinone Scaffold

In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency across a spectrum of therapeutic targets. These are termed "privileged structures" due to their inherent ability to interact with diverse biological macromolecules. The pyridinone core is a quintessential example of such a scaffold.

Pyridinones are six-membered heterocyclic rings containing a nitrogen atom and a carbonyl group. Their utility in medicinal chemistry is rooted in several key features:

- **Hydrogen Bonding Capability:** The amide-like moiety within the pyridinone ring can act as both a hydrogen bond donor (N-H in unsubstituted pyridinones) and a hydrogen bond acceptor (C=O), enabling crucial interactions with protein active sites.
- **Bioisosteric Versatility:** The pyridinone ring is an effective bioisostere for various functional groups, including amides, phenols, pyridines, and other heterocycles. This allows chemists to modulate properties like lipophilicity, solubility, and metabolic stability while preserving or enhancing biological activity.
- **Synthetic Tractability:** Well-established synthetic methodologies allow for the feasible and diverse functionalization of the pyridinone core, making it an ideal platform for building molecular libraries for high-throughput screening.

Derivatives of this scaffold have demonstrated a vast range of biological activities, including anticancer, antiviral, anti-inflammatory, and cardiotonic effects, further cementing its status as a cornerstone of modern medicinal chemistry.

Molecular Identity and Physicochemical Properties

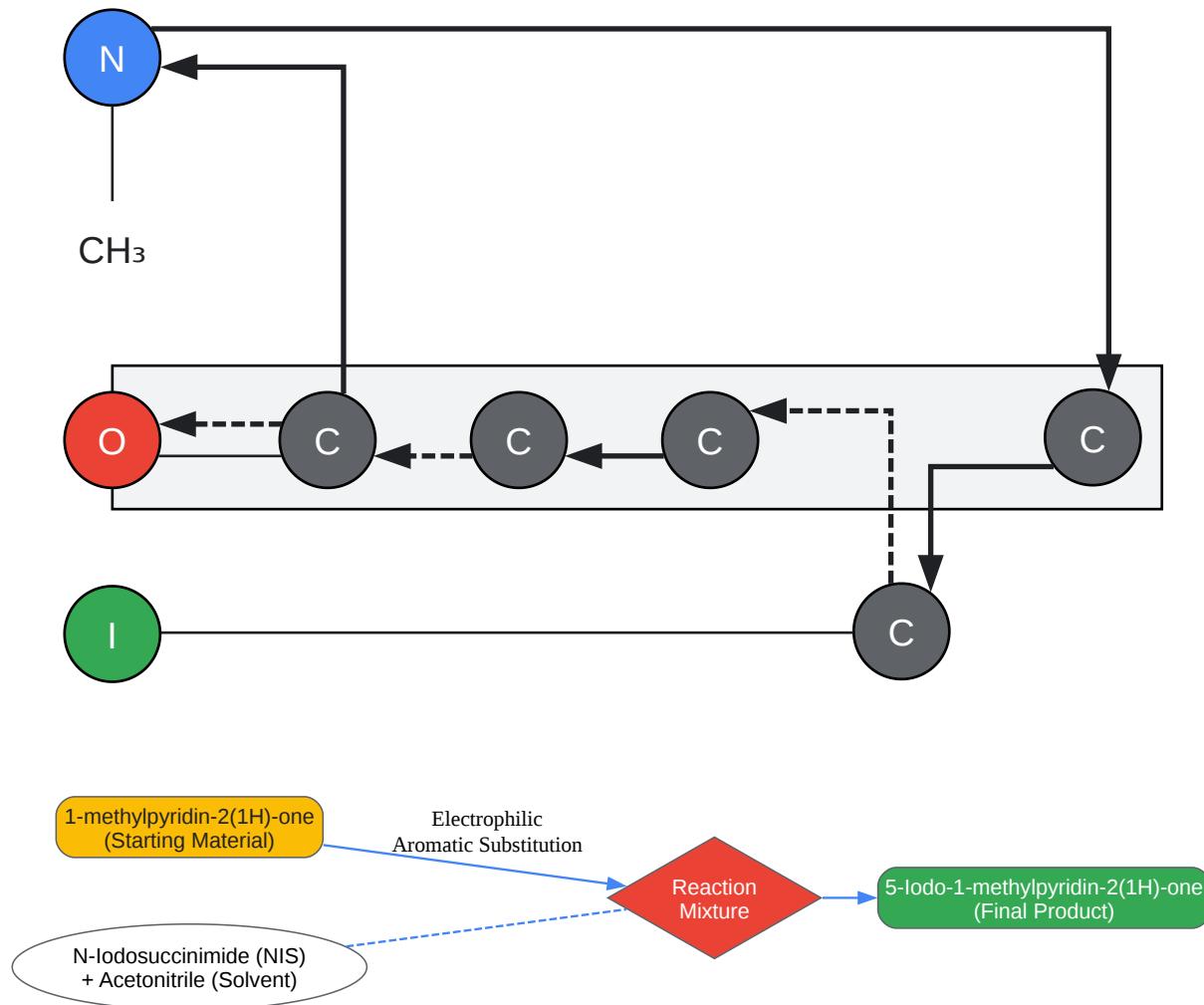
A precise understanding of a molecule's fundamental characteristics is paramount for its effective application. This section delineates the structural and physical properties of **5-Iodo-1-methylpyridin-2(1H)-one**.

Nomenclature and Identification

- IUPAC Name: **5-iodo-1-methylpyridin-2(1H)-one**
- Synonyms: 5-iodo-1-methylpyridin-2-one, 2(1H)-Pyridinone, 5-iodo-1-methyl-
- CAS Number: 60154-05-4
- Molecular Formula: C₆H₆INO
- SMILES: Ic1ccc(=O)n(c1)C

Structural Elucidation

The molecule consists of a central pyridin-2-one ring. A methyl group is attached to the nitrogen atom at position 1, and a key iodine atom is substituted at position 5. The presence of the N-methyl group prevents the lactam-lactim tautomerism often seen in N-unsubstituted pyridinones, locking the molecule in the pyridinone form.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com